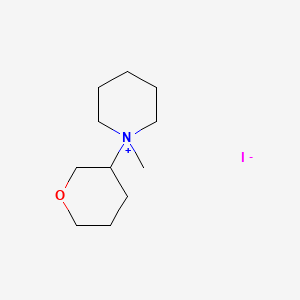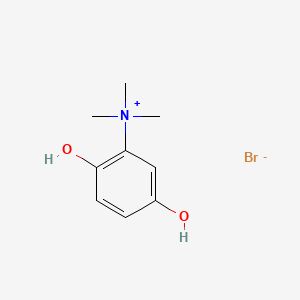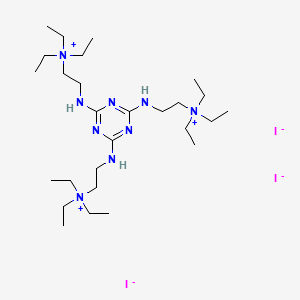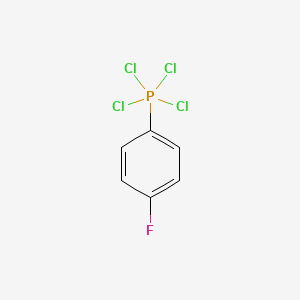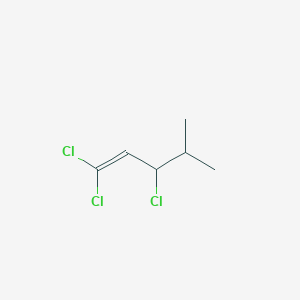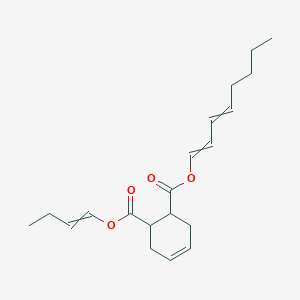
But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a cyclohexene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds into single bonds, resulting in a more saturated compound.
Substitution: Electrophilic substitution reactions can occur at the double bonds, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学的研究の応用
But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved may include electrophilic addition, nucleophilic substitution, and radical reactions .
類似化合物との比較
Similar Compounds
- But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate
- 1,7-Octadien-3-one, 2-methyl-6-methylene-
- 6-({3-[(1E)-buta-1,3-dien-1-yl]-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
This compound is unique due to its specific arrangement of conjugated double bonds and the presence of a cyclohexene ring.
特性
CAS番号 |
64081-26-1 |
|---|---|
分子式 |
C20H28O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
1-O-but-1-enyl 2-O-octa-1,3-dienyl cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H28O4/c1-3-5-7-8-9-12-16-24-20(22)18-14-11-10-13-17(18)19(21)23-15-6-4-2/h6,8-12,15-18H,3-5,7,13-14H2,1-2H3 |
InChIキー |
PBEYOXFJXSLOLT-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CC=COC(=O)C1CC=CCC1C(=O)OC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



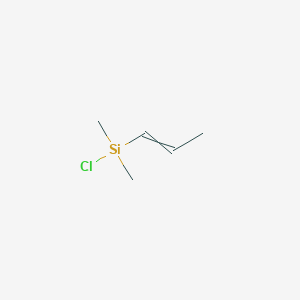
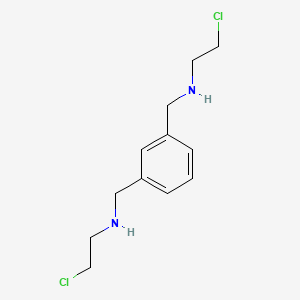
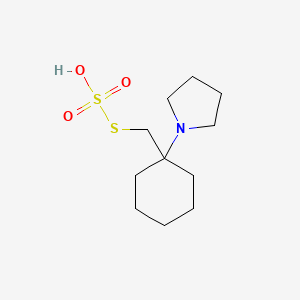
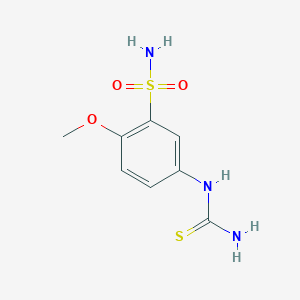
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)

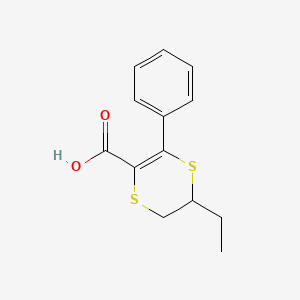
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
